molecular formula C7H9N3O2 B14685080 3-Hydroxy-2-methylpyridine-4-carbohydrazide CAS No. 28596-45-4

3-Hydroxy-2-methylpyridine-4-carbohydrazide

Cat. No.: B14685080
CAS No.: 28596-45-4
M. Wt: 167.17 g/mol
InChI Key: VBMICBPYXWDCER-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpyridine-4-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group at the third position, a methyl group at the second position, and a carbohydrazide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylpyridine-4-carbohydrazide typically involves the reaction of 3-hydroxy-2-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Products such as 3-oxo-2-methylpyridine-4-carbohydrazide.

    Reduction: Products like 3-hydroxy-2-methylpyridine-4-amine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-2-methylpyridine-4-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can act as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylpyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbohydrazide groups can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-methylpyridine-4-carboxylic acid
  • 3-Hydroxy-2-methylpyridine-4-amine
  • 2-Methyl-3-pyridinol

Uniqueness

3-Hydroxy-2-methylpyridine-4-carbohydrazide is unique due to the presence of both hydroxyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

28596-45-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-hydroxy-2-methylpyridine-4-carbohydrazide

InChI

InChI=1S/C7H9N3O2/c1-4-6(11)5(2-3-9-4)7(12)10-8/h2-3,11H,8H2,1H3,(H,10,12)

InChI Key

VBMICBPYXWDCER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1O)C(=O)NN

Origin of Product

United States

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